环己酮对甲苯磺酰腙

描述

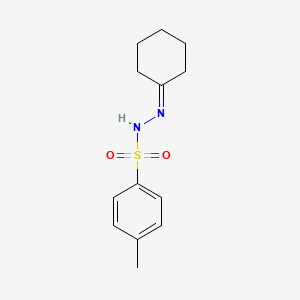

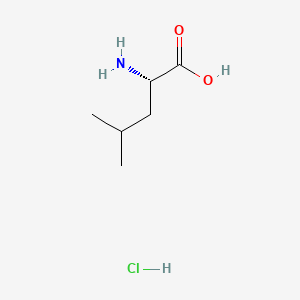

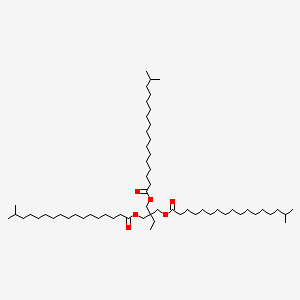

Cyclohexanone p-Toluenesulfonylhydrazone is a chemical compound with the molecular formula C13H18N2O2S and a molecular weight of 266.36 . It is a solid substance at 20 degrees Celsius .

Molecular Structure Analysis

The molecular structure of Cyclohexanone p-Toluenesulfonylhydrazone consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Physical And Chemical Properties Analysis

Cyclohexanone p-Toluenesulfonylhydrazone is a solid substance at 20 degrees Celsius . .

科学研究应用

Reduction Mechanisms in Organic Synthesis

Cyclohexanone Tosylhydrazone is used to study reduction mechanisms in organic synthesis. It has been reduced with NaBH4 and B2H6 in aprotic solvents, which affords cyclohexyl-tosylhydrazine or an equivalent organometallic adduct . This research helps in understanding the reduction mechanisms of tosylhydrazones, which is crucial for developing new synthetic methodologies.

Anticancer Potential

This compound has shown potential in cancer research, particularly against human triple-negative breast cancer (TNBC). Some derivatives of Cyclohexanone Tosylhydrazone have been synthesized under solvent-free conditions and exhibit excellent apoptosis-promoting and anticancer potential against TNBC cell lines . This opens up possibilities for developing new therapeutic drugs against this aggressive form of cancer.

Synthon in Cyclic Compound Construction

Cyclohexanone Tosylhydrazone serves as a versatile synthon in the construction of cyclic compounds. It has emerged as a useful synthon in various transition-metal-catalyzed and transition-metal-free reactions, providing novel methodologies for the formation of carbon–carbon and carbon–heteroatom bonds . This application is significant for the advancement of organic chemistry and drug development.

安全和危害

未来方向

An analysis of scientific and technical literature dedicated to the methods of obtaining hexanone using several catalysts and solvents, including ionic liquids, and problems of extracting cyclohexanone from a reaction mixture has been performed . The complex of catalytic and separating components of the technology of obtaining cyclohexanone are examined; promising directions for investigations are determined .

作用机制

Target of Action

Cyclohexanone Tosylhydrazone, also known as Cyclohexanone p-Toluenesulfonylhydrazone or n’-cyclohexylidene-4-methylbenzenesulfonohydrazide, is a chemical compound that primarily targets organic substrates in chemical reactions . It is used in the reduction of these substrates in aprotic solvents .

Mode of Action

The mode of action of Cyclohexanone Tosylhydrazone involves its interaction with its targets, specifically through reduction processes. Cyclohexanone Tosylhydrazone is reduced with NaBH4 and B2H6 in aprotic solvents . The results indicate that the reduction affords cyclohexyl-tosylhydrazine or an equivalent organometallic adduct . This confirms the mechanism previously proposed for NaBH4 in protic solvents .

Biochemical Pathways

The biochemical pathways affected by Cyclohexanone Tosylhydrazone involve the reduction of tosylhydrazones . This process is part of the broader carbon insertion strategy for synthesis . The reduction of Cyclohexanone Tosylhydrazone leads to the formation of cyclohexyl-tosylhydrazine or an equivalent organometallic adduct , which can then participate in further reactions.

Pharmacokinetics

As a chemical compound used in reactions, its bioavailability would depend on factors such as its concentration in the reaction mixture and the conditions of the reaction .

Result of Action

The result of the action of Cyclohexanone Tosylhydrazone is the reduction of tosylhydrazones, leading to the formation of cyclohexyl-tosylhydrazine or an equivalent organometallic adduct . This process is part of the broader carbon insertion strategy for synthesis . The molecular and cellular effects of this action would depend on the specific context of the reaction.

Action Environment

The action of Cyclohexanone Tosylhydrazone is influenced by environmental factors such as the solvent used and the temperature of the reaction . For instance, the compound is reduced with NaBH4 and B2H6 in aprotic solvents . The stability and efficacy of Cyclohexanone Tosylhydrazone may also be affected by these environmental conditions.

属性

IUPAC Name |

N-(cyclohexylideneamino)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h7-10,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCVYCATQIGYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288458 | |

| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone p-Toluenesulfonylhydrazone | |

CAS RN |

4545-18-0 | |

| Record name | 4545-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4545-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical conformation of cyclohexanone tosylhydrazone in its solid state?

A1: [, ] X-ray crystallography studies reveal that cyclohexanone tosylhydrazone adopts a folded conformation in its solid state. This conformation is characterized by an anti arrangement around the N-N-S-O linkage. Interestingly, the phenyl ring of the tosyl group can adopt different orientations depending on the ring size of the cyclic ketone. For example, in cyclohexanone tosylhydrazone, the phenyl ring eclipses the S-O bond [], while in cyclopentanone tosylhydrazone, the phenyl ring twists away to avoid any eclipsing interactions [].

Q2: How does cyclohexanone tosylhydrazone react with sodium borohydride (NaBH4) and borane (B2H6) in aprotic solvents?

A2: [] Studies have shown that cyclohexanone tosylhydrazone undergoes reduction with both NaBH4 and B2H6 in aprotic solvents. This reaction yields cyclohexyl-tosylhydrazine or an equivalent organometallic adduct. This finding supports the previously proposed mechanism for NaBH4 reduction in protic solvents, demonstrating the versatility of this compound in different reaction conditions.

Q3: Can cyclohexanone tosylhydrazone be used to construct complex molecules?

A3: [] Yes, cyclohexanone tosylhydrazone can be used as a building block in stereoselective C(sp3)-C(sp2) bond-forming reactions. For example, reactions with alkenylboronic acids in the presence of a base lead to the formation of disubstituted cyclohexanes. Notably, these reactions proceed with total regio- and stereoselectivity, making them valuable tools for complex molecule synthesis. DFT calculations suggest that this stereoselectivity arises from the preferred equatorial approach of the boronic acid to the diazocyclohexane intermediate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-](/img/structure/B1584295.png)

![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)